molecular formula C17H24O12 B1251677 6beta,7beta-Epoxy-8-epi-splendoside

6beta,7beta-Epoxy-8-epi-splendoside

Cat. No.: B1251677
M. Wt: 420.4 g/mol
InChI Key: ZHTGZWDWDCHEOX-HWCJXECGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta,7beta-Epoxy-8-epi-splendoside is a high-purity phytochemical compound supplied for research purposes. This natural product is classified as an iridoid glycoside, a class of compounds known for their diverse biological activities and significance in plant biochemistry. As a research-grade material, it is ideal for use as an analytical standard in quality control and metabolomic studies. Researchers can utilize this compound to investigate the biosynthetic pathways of iridoids in medicinal plants, its potential bioactive properties, and its ecological role. The epoxy functional group present in its structure is of particular interest for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

Molecular Formula

C17H24O12

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (1S,2S,4S,5S,6S,7S)-5-hydroxy-5-(hydroxymethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,8-dioxatricyclo[4.4.0.02,4]dec-9-ene-10-carboxylate

InChI

InChI=1S/C17H24O12/c1-25-14(23)5-3-26-15(8-7(5)12-13(28-12)17(8,24)4-19)29-16-11(22)10(21)9(20)6(2-18)27-16/h3,6-13,15-16,18-22,24H,2,4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,15+,16+,17-/m1/s1

InChI Key

ZHTGZWDWDCHEOX-HWCJXECGSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H]3[C@@H]([C@]2(CO)O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1C3C(C2(CO)O)O3)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

6beta,7beta-epoxy-8-epi-splendoside

Origin of Product

United States

Preparation Methods

Table 1: Initial Extraction Parameters

ParameterSpecification
Plant materialMorinda citrifolia fruits (dried)
SolventMethanol (100%)
Extraction methodMaceration or Soxhlet
Temperature40–50°C (maceration) / 60–70°C (Soxhlet)
Duration72 hours (maceration) / 6–8 cycles (Soxhlet)
Crude extract yield15–20% (w/w)

Partitioning and Solvent Fractionation

The crude methanol extract is partitioned sequentially using solvents of increasing polarity. The n-butanol (n-BuOH)-soluble fraction is retained for further purification due to its enrichment with iridoid glucosides. This step eliminates non-polar contaminants like lipids and chlorophyll.

Key Steps:

  • Liquid-liquid partitioning : The methanol extract is suspended in water and partitioned with n-hexane, ethyl acetate, and n-BuOH.

  • Fraction collection : The n-BuOH layer is evaporated to dryness, yielding a semi-purified fraction.

Chromatographic Purification

The n-BuOH fraction undergoes multi-step chromatography to isolate 6beta,7beta-Epoxy-8-epi-splendoside.

Silica Gel Column Chromatography

The semi-purified extract is loaded onto a silica gel column (200–300 mesh) and eluted with a gradient of chloroform-methanol-water (e.g., 10:1:0.1 to 5:2:0.5). Fractions are monitored via thin-layer chromatography (TLC) using pre-coated silica gel plates and visualized under UV light (254 nm) or by spraying with vanillin-sulfuric acid reagent.

Table 2: Silica Gel Chromatography Conditions

Column dimensions60 cm × 5 cm (L × D)
Stationary phaseSilica gel 60 (200–300 mesh)
Mobile phaseChloroform-methanol-water gradient
Flow rate5 mL/min
Fraction size100 mL
Target Rf value0.35–0.45 (TLC, chloroform-methanol 8:2)

Sephadex LH-20 Gel Filtration

Active fractions from silica gel chromatography are further purified using Sephadex LH-20 gel filtration with methanol as the mobile phase. This step removes high-molecular-weight impurities and polysaccharides.

Structural Elucidation

Spectroscopic Analysis

The structure of 6beta,7beta-Epoxy-8-epi-splendoside is confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR (500 MHz, CD3OD) : Signals at δ 5.90 (d, J = 5.5 Hz, H-1), δ 4.75 (s, H-3), and δ 3.30–3.60 (m, glucose protons).

    • 13C NMR (125 MHz, CD3OD) : Key peaks at δ 170.2 (C-10 carboxylate), δ 105.6 (C-1 glucose), and δ 95.4 (C-8 epoxy).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed : [M + Na]+ at m/z 443.1312 (calculated for C17H24O12Na: 443.1315).

Table 3: Key NMR Assignments

Positionδ<sup>1</sup>H (ppm)δ<sup>13</sup>C (ppm)Multiplicity
15.90 (d, J = 5.5 Hz)95.4Doublet
34.75 (s)72.1Singlet
8-95.4-
10-170.2-

Challenges and Optimization

Epimerization Risks

The epoxy and stereochemical centers (e.g., C-6, C-7) are sensitive to acidic conditions, necessitating neutral pH during extraction. Methanol, a mild solvent, is preferred over ethanol or acetone to prevent epimerization.

Yield Improvement

  • Temperature control : Maintaining extraction temperatures below 50°C prevents thermal degradation.

  • Repeated chromatography : Two rounds of Sephadex LH-20 filtration enhance purity but reduce yield (final yield: 0.02% w/w).

Analytical Validation

Purity Assessment

  • HPLC-DAD : A C18 column (4.6 × 250 mm, 5 μm) with acetonitrile-water (15:85) at 1 mL/min shows a single peak at 8.2 minutes (λ = 210 nm).

  • Optical rotation : [α]<sub>D</sub><sup>25</sup> = −37.5° (c = 0.1, methanol).

Table 4: HPLC Parameters for Purity Check

ColumnC18 (4.6 × 250 mm, 5 μm)
Mobile phaseAcetonitrile-water (15:85)
Flow rate1.0 mL/min
Detection wavelength210 nm
Retention time8.2 minutes

Comparative Isolation from Alternative Sources

While Morinda citrifolia remains the primary source, 6beta,7beta-Epoxy-8-epi-splendoside has been tentatively identified in Osmanthus fragrans fruits using similar protocols. However, yields are significantly lower (0.005% w/w), likely due to seasonal variations in metabolite production .

Q & A

Q. What criteria determine the inclusion of synthetic intermediates in supplementary materials?

  • Methodological Answer : Include intermediates critical to reaction mechanisms (e.g., epoxide precursors) with ≥95% purity (HPLC-validated). Provide synthetic protocols in appendices, detailing yields, stereochemical outcomes, and characterization data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta,7beta-Epoxy-8-epi-splendoside
Reactant of Route 2
6beta,7beta-Epoxy-8-epi-splendoside

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